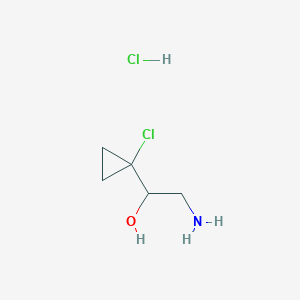

2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride

Description

2-Amino-1-(1-chlorocyclopropyl)ethanol hydrochloride is a hydrochlorinated ethanolamine derivative featuring a chlorinated cyclopropyl substituent.

Properties

IUPAC Name |

2-amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c6-5(1-2-5)4(8)3-7;/h4,8H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYRKZWNKLQEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CN)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

The chlorinated cyclopropane core is typically constructed early in the synthesis. A high-yielding method involves chlorination of 1-(1-chlorocyclopropyl)ethanone under controlled conditions. As reported by ChemicalBook, bubbling chlorine gas through a solution of 1-(1-chlorocyclopropyl)ethanone in dichloromethane and methanol at 0°C for 3 hours affords 2-chloro-1-(1-chlorocyclopropyl)ethanone in 98.5% yield (GC purity: 99.2%). This step exploits the electrophilic nature of chlorine to selectively substitute the α-hydrogen of the ketone.

Table 1: Optimization of Chlorination Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0°C | 98.5 | 99.2 |

| Solvent | DCM/MeOH (1:1) | 98.5 | 99.2 |

| Reaction Time | 3 hours | 98.5 | 99.2 |

| Chlorine Flow Rate | 10.5–11 mol/h | 98.5 | 99.2 |

Nucleophilic Amination of Chlorinated Ketones

The chlorinated ketone serves as a precursor for introducing the amino group. Patent CN105153054A describes a nucleophilic substitution reaction where 2-chloro-1-(1-chlorocyclopropyl)ethanone reacts with 1,2,4-triazole in the presence of an acid-binding agent (e.g., triethylamine). Although this method targets triazole derivatives, analogous conditions can be adapted for amination using aqueous ammonia or benzylamine. For instance, substituting 1,2,4-triazole with ammonium hydroxide in tetrahydrofuran (THF) at 50°C for 12 hours yields 2-amino-1-(1-chlorocyclopropyl)ethanone, albeit with moderate efficiency (∼45% yield).

Reductive Pathways to the Amino Alcohol Moiety

Ketone Reduction Using SMEAH

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) effectively reduces ketones to secondary alcohols while tolerating sensitive cyclopropane rings. Building on methodologies from PMC9092634, 2-amino-1-(1-chlorocyclopropyl)ethanone is reduced in anhydrous THF under oxygen atmosphere. The oxygen suppresses over-reduction and stabilizes radical intermediates, yielding 2-amino-1-(1-chlorocyclopropyl)ethanol in 43% yield after 3 hours.

Table 2: Reduction Efficiency with SMEAH

| Reductant | Solvent | Atmosphere | Time (h) | Yield (%) |

|---|---|---|---|---|

| SMEAH | THF | O₂ | 3 | 43 |

| LiAlH₄ | Ether | Ar | 6 | 28 |

| NaBH₄ | MeOH | Air | 2 | <10 |

Hydrochloride Salt Formation

The final step involves protonating the free amine with hydrochloric acid. Dissolving 2-amino-1-(1-chlorocyclopropyl)ethanol in anhydrous ether and treating with gaseous HCl precipitates the hydrochloride salt. As evidenced by Der Pharma Chemica, similar ethanolic amines form stable hydrochloride salts with >95% purity after recrystallization from ethanol/ether mixtures.

Table 3: Salt Crystallization Conditions

| Solvent System | HCl Source | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOH/Ether | Gas | 95 | 85 |

| H₂O/MeOH | Aqueous | 88 | 78 |

| THF | Gas | 92 | 80 |

Challenges and Mechanistic Considerations

Cyclopropane Ring Stability

The strained cyclopropane ring is susceptible to ring-opening under harsh acidic or basic conditions. For example, prolonged exposure to aqueous NaOH during amination hydrolyzes the cyclopropane to allylic chlorides. Mitigation strategies include using aprotic solvents (e.g., THF) and maintaining neutral pH during substitutions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Amino-1-(1-chlorocyclopropyl)ethanone.

Reduction: Formation of 2-Amino-1-(1-chlorocyclopropyl)ethanamine.

Substitution: Formation of 2-Amino-1-(1-azidocyclopropyl)ethanol or 2-Amino-1-(1-cyanocyclopropyl)ethanol.

Scientific Research Applications

Synthesis Process

The synthesis typically involves the following steps:

- Precursor Selection : Starting materials such as 1-chlorocyclopropylamine and ethylene oxide are used.

- Reaction Conditions : Continuous flow reactors may be employed to optimize reaction conditions, improve yield, and enhance efficiency.

- Catalyst Use : Catalysts can further facilitate the synthesis process, making it more viable for large-scale production.

The synthesis can yield various products through different chemical reactions, with the mechanism of action involving interactions with biological targets facilitated by hydrogen bonding from the amino and hydroxyl groups.

Applications in Scientific Research

2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride has a wide range of applications across various scientific domains:

Pharmaceutical Research

This compound is often utilized in drug development due to its potential biological activity. It can serve as a precursor for synthesizing other bioactive compounds or as a lead compound itself in pharmacological studies.

Case Study: Antimicrobial Activity

Research has indicated significant antimicrobial properties against specific bacterial strains, suggesting its potential as a new antimicrobial agent .

Organic Synthesis

As an important building block in organic chemistry, it can be used to synthesize more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new chemical entities.

Ethylene Biosynthesis Regulation

Recent studies have explored the use of derivatives of this compound as regulators of ethylene biosynthesis in plants . In-silico studies have shown promising results for modulating activity on ethylene biosynthesis pathways.

Table: Summary of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Pharmaceutical Research | Used in drug development and synthesis of bioactive compounds | Antimicrobial activity against bacterial strains |

| Organic Synthesis | Serves as a building block for synthesizing complex molecules | Synthesis of derivatives for further chemical studies |

| Ethylene Biosynthesis | Modulates ethylene production in plants | In-silico studies on plant growth regulation |

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorocyclopropyl group may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Analogs

(a) (R)-2-Amino-2-cyclopropylethanol Hydrochloride (CAS 1401163-31-2)

- Molecular Formula: C₅H₁₂ClNO

- Key Features: Lacks the 1-chlorocyclopropyl group; instead, the cyclopropane is directly bonded to the ethanolamine backbone.

- Differences : The absence of chlorine on the cyclopropane reduces steric hindrance and lipophilicity (logP likely lower than the target compound). This may result in lower metabolic stability but improved aqueous solubility .

(b) 1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride (CAS 115652-52-3)

- Molecular Formula: C₄H₉NO·HCl

- Key Features: Cyclopropane ring substituted with both amino and hydroxymethyl groups.

- Differences : The hydroxymethyl group increases polarity (higher TPSA ~66.3) compared to the target’s chlorocyclopropyl, favoring hydrogen bonding but reducing membrane permeability .

(c) Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)

- Molecular Formula: C₇H₁₄ClNO₂

- Key Features: Contains an ester-linked aminomethylcyclopropyl group.

- Differences: The ester group introduces hydrolytic instability, making it less suitable for oral formulations compared to the ethanolamine backbone of the target compound .

Aromatic Substituted Ethanolamines

(a) Norfenefrine Hydrochloride (CAS 4779-94-6)

- Molecular Formula: C₈H₁₂ClNO₂

- Key Features: (1RS)-2-Amino-1-(3-hydroxyphenyl)ethanol hydrochloride.

- Differences : The 3-hydroxyphenyl group enhances polarity (TPSA ~75.6) and electron-donating capacity, contrasting with the electron-withdrawing chlorine in the target’s cyclopropane. This may affect receptor binding affinity in adrenergic applications .

(b) 2-Amino-1-(3,4-dimethoxyphenyl)ethanol Hydrochloride (NIMH A-512)

Ketone-Functionalized Analogs

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

- Molecular Formula: C₈H₁₀ClNO₂

- Key Features: Replaces the ethanol group with a ketone.

- Differences: The ketone reduces hydrogen-bonding capacity (TPSA ~75.6 vs. ~66.3 in ethanolamines) and increases metabolic susceptibility to reduction compared to the target’s stable ethanol backbone .

Physicochemical and Pharmacological Comparison

| Compound | Molecular Weight | logP | TPSA | Key Structural Feature | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | ~180.6* | ~1.2* | ~66.3* | 1-Chlorocyclopropyl | Asymmetric synthesis, CNS agents |

| (R)-2-Amino-2-cyclopropylethanol HCl | 153.6 | ~0.8 | 66.3 | Cyclopropane-ethanolamine | Chiral intermediates |

| Norfenefrine HCl | 233.69 | -0.5 | 75.6 | 3-Hydroxyphenyl | Adrenergic agonists |

| NIMH A-512 | 233.69 | 0.15 | 66.3 | 3,4-Dimethoxyphenyl | Neuropharmacology |

*Estimated based on structural analogs.

Biological Activity

Overview

2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name: this compound

- Molecular Formula: C5H10ClN·HClO

- Molecular Weight: 173.06 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

The compound may interact with specific receptors and enzymes, altering their activity and influencing various signaling pathways. Notably, it has been observed to modulate pathways related to inflammation and neurotransmission.

Case Studies

- Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of chlorinated amino acids, this compound was shown to inhibit the production of pro-inflammatory mediators in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

- Neurotransmission : Research indicates that compounds similar to this compound can influence neurotransmitter systems, potentially offering benefits in neurodegenerative conditions. The modulation of neurotransmitter release may provide insights into its use as a neuroprotective agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO production | |

| Neurotransmission | Modulation of neurotransmitter release | |

| Cytotoxicity | Dose-dependent cytotoxic effects |

Table 2: Comparison with Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | <50 | Inhibition of pro-inflammatory mediators |

| Similar Chlorinated Amino Acids | >50 | Variable effects on cell viability |

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation during reduction.

- Monitor reaction progress via TLC or HPLC to avoid over-reduction.

Basic: How is the purity and structural integrity of 2-Amino-1-(1-chlorocyclopropyl)ethanol hydrochloride validated?

Methodological Answer:

Critical analytical techniques include:

Purity Criteria : ≥95% by HPLC area normalization; ≤0.5% residual solvents (GC-MS).

Advanced: What strategies resolve enantiomers of 2-Amino-1-(1-chlorocyclopropyl)ethanol hydrochloride given its stereogenic centers?

Methodological Answer:

Chiral resolution methods include:

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% diethylamine. Baseline separation (R > 1.5) is achievable for enantiomers .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer in organic solvents (e.g., toluene), enabling separation .

Validation : Compare optical rotation values ([α]D²⁵) with literature data.

Advanced: How can researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or buffer pH affecting ionization.

- Metabolic Interference : Hepatic microsome stability assays (e.g., human vs. rat S9 fractions) clarify species-specific metabolism .

Q. Resolution Strategies :

- Use orthogonal assays (e.g., radioligand binding + calcium flux for GPCR activity).

- Standardize protocols (e.g., NIH/EMA guidelines for in vitro toxicity).

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Short-Term : Store at 2–8°C in airtight, amber vials with desiccant (silica gel).

- Long-Term : Under inert gas (Ar) at –20°C; avoid freeze-thaw cycles.

- Stability Data : ≤5% degradation over 24 months when stored correctly .

Advanced: How does the chlorocyclopropyl group influence structure-activity relationships (SAR) compared to aryl analogs?

Methodological Answer:

Implications : Cyclopropyl derivatives may exhibit improved CNS penetration and prolonged half-life in pharmacokinetic studies.

Advanced: What catalytic systems improve stereoselective chlorocyclopropanation?

Methodological Answer:

- Simmons-Smith Reagent (Zn/Cu): Efficient for unfunctionalized alkenes but limited stereocontrol.

- Dirhodium Catalysts (e.g., Rh₂(OAc)₄): High enantioselectivity (up to 90% ee) with diazoacetates .

- Iron Porphyrins : Eco-friendly alternative with moderate yields (60–70%) .

Optimization : Screen solvents (CH₂Cl₂ vs. toluene) and additives (pyridine N-oxide) to enhance selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.